

2-Bromoheptane structural formula and isomers

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Compound of Interest

Compound Name: 2-Bromoheptane

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An In-depth Technical Guide to **2-Bromoheptane**: Structural Formula, Isomers, and Experimental Protocols

Introduction

2-Bromoheptane is a halogenated alkane with the chemical formula C₇H₁₅Br. As a secondary bromoalkane, its chemical reactivity is characterized by the carbon-bromine bond, making it a valuable intermediate and substrate in organic synthesis. It is particularly significant in studies of nucleophilic substitution and elimination reactions, where its structure allows for the formation of multiple isomeric products.

This technical guide provides a comprehensive overview of **2-bromoheptane**, beginning with its core structural features and extending to a detailed analysis of its constitutional and stereoisomers. It includes a comparative summary of the physicochemical properties of these isomers and presents detailed experimental protocols for the synthesis of **2-bromoheptane** and its subsequent use in dehydrohalogenation reactions. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's properties and chemical behavior.

Structural Formula and Isomerism

The molecular formula C₇H₁₅Br encompasses a wide variety of isomers. Understanding the distinction between these isomers is critical for predicting reaction outcomes and for the purification and characterization of target molecules.



The Structure of 2-Bromoheptane

2-Bromoheptane consists of a seven-carbon straight chain (heptane) with a bromine atom substituted at the second carbon position.

Molecular Formula: C7H15Br

Molecular Weight: 179.10 g/mol [1]

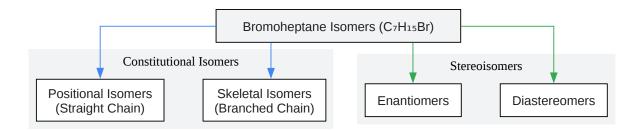
• Linear Formula: CH₃(CH₂)₄CHBrCH₃[1]

• SMILES: CCCCC(C)Br[1]

InChi Key: HLAUCEOFCOXKNF-UHFFFAOYSA-N[2][3]

Isomers of Bromoheptane

The isomers of bromoheptane can be broadly categorized into constitutional isomers and stereoisomers.



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Caption: Classification of isomers for the molecular formula C7H15Br.

2.2.1 Constitutional Isomers Constitutional (or structural) isomers have the same molecular formula but differ in the connectivity of their atoms. This can arise from the bromine atom being at different positions on the carbon chain (positional isomers) or from the carbon chain itself being branched (skeletal isomers).

Foundational & Exploratory





- Positional Isomers (Straight Chain):
 - 1-Bromoheptane
 - 2-Bromoheptane
 - 3-Bromoheptane
 - 4-Bromoheptane
- Skeletal Isomers (Examples):
 - 1-Bromo-2-methylhexane
 - o 2-Bromo-2-methylhexane
 - 3-Bromo-3-methylhexane
- 2.2.2 Stereoisomers of **2-Bromoheptane** The carbon atom bonded to the bromine in **2-bromoheptane** (C2) is a chiral center because it is attached to four different groups: a hydrogen atom, a bromine atom, a methyl group, and a pentyl group. Consequently, **2-bromoheptane** is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers.

These enantiomers are designated (R)-**2-bromoheptane** and (S)-**2-bromoheptane** based on the Cahn-Ingold-Prelog priority rules. 3-Bromoheptane is also chiral, while 1-bromoheptane and 4-bromoheptane are achiral.



Enantiomers (Mirror Images)

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Caption: The (R) and (S) enantiomers of **2-bromoheptane**.

Physicochemical Properties of Bromoheptane Isomers

The structural differences among isomers lead to variations in their physical properties. While enantiomers share identical physical properties (except for the direction they rotate plane-polarized light), constitutional isomers have distinct boiling points, densities, and refractive indices.



Isomer	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n20/D)
1- Bromoheptan e	629-04-9	179.10	178-180	1.140	1.451
2- Bromoheptan e	1974-04-5	179.10	165-167 (or 64-66 @ 21 mmHg)[1]	1.142[1]	1.447[1]
3- Bromoheptan e	1974-05-6	179.10	~166-168	~1.13	~1.448
4- Bromoheptan e	998-93-6	179.10	60-62 @ 18 mmHg[4]	1.14[4]	1.450[4]

Note: Data for 3-bromoheptane is aggregated from supplier specifications and may vary. Boiling points are at atmospheric pressure unless otherwise noted.

Experimental Protocols Synthesis of 2-Bromoheptane from Heptan-2-ol

A common and regioselective method for synthesizing **2-bromoheptane** is via the reaction of heptan-2-ol with phosphorus tribromide (PBr_3). This reaction proceeds via an S_n2 mechanism, typically resulting in an inversion of stereochemistry if a chiral starting material is used.

Materials:

- Heptan-2-ol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether



- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, condenser, heating mantle, separatory funnel

Procedure:

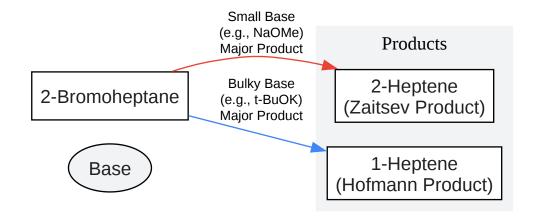
- Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.
- Initial Reagents: Add heptan-2-ol (e.g., 0.2 mol) to the flask.
- Addition of PBr₃: Slowly add phosphorus tribromide (e.g., 0.07 mol, ~1/3 molar equivalent) dropwise from the dropping funnel to the stirred alcohol over 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Then, gently heat the mixture to reflux for an additional 60 minutes to ensure the reaction goes to completion.
- Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, add 50 mL of cold water to quench the excess PBr₃.
- Workup: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether to extract the organic product.
- Washing: Wash the organic layer sequentially with:
 - 50 mL of saturated NaHCO₃ solution (to neutralize any acidic byproducts).
 - o 50 mL of water.
 - 50 mL of brine (to aid in phase separation).



- Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄. Filter to remove the drying agent.
- Purification: Remove the diethyl ether solvent using a rotary evaporator. The remaining crude
 2-bromoheptane can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 64-66°C at 21 mmHg.

Dehydrohalogenation of 2-Bromoheptane (E2 Elimination)

- **2-Bromoheptane** undergoes elimination reactions in the presence of a strong base to form a mixture of alkenes. The regioselectivity of the reaction is highly dependent on the steric bulk of the base used.
- With a small base (e.g., Sodium Methoxide): The major product is the more substituted, thermodynamically stable alkene, 2-heptene (Zaitsev's rule).
- With a bulky base (e.g., Potassium tert-Butoxide): The major product is the less substituted, sterically accessible alkene, 1-heptene (Hofmann product).



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Caption: Regioselectivity in the E2 elimination of **2-bromoheptane**.

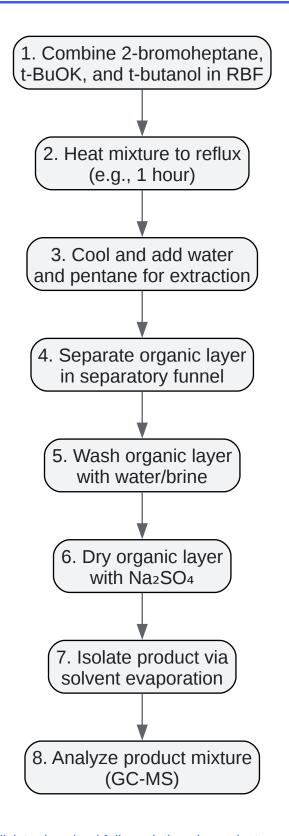
Experimental Protocol (using Potassium tert-Butoxide):

Materials:



- 2-Bromoheptane
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol (solvent)
- Pentane (extraction solvent)
- Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask, condenser, heating mantle, separatory funnel





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Caption: General workflow for the E2 elimination of **2-bromoheptane**.

Procedure:



- Reaction Setup: In a 100 mL round-bottom flask, dissolve potassium tert-butoxide (e.g., 0.12 mol) in 40 mL of tert-butanol. Equip the flask with a condenser.
- Addition of Substrate: Add **2-bromoheptane** (e.g., 0.1 mol) to the flask.
- Reaction: Heat the mixture to a gentle reflux using a heating mantle for 60-90 minutes.
 Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
- Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 50 mL of cold water.
- Extraction: Extract the product by adding 30 mL of pentane to the separatory funnel. Shake gently and allow the layers to separate. Collect the upper organic layer. Perform a second extraction on the aqueous layer with another 20 mL of pentane.
- Washing: Combine the organic extracts and wash them twice with 30 mL portions of deionized water to remove any remaining tert-butanol or salts.
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed flask.
- Purification/Analysis: Carefully remove the pentane solvent using a rotary evaporator (note: the heptene products are volatile). The resulting product will be a mixture of 1-heptene,
 (E)-2-heptene, and (Z)-2-heptene. The composition of this mixture should be determined by GC-MS or ¹H NMR spectroscopy.

Chiral Separation of (R)- and (S)-2-Bromoheptane

Enantiomers cannot be separated by standard chromatographic or distillation techniques. Resolution requires a chiral environment, most commonly achieved through chiral High-Performance Liquid Chromatography (HPLC).

General Protocol:

• Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are



often effective for separating haloalkanes.

- Mobile Phase Selection: The mobile phase is typically a non-polar solvent system, such as a
 mixture of hexane and isopropanol. The ratio of these solvents is a critical parameter that
 must be optimized to achieve baseline separation of the enantiomers.
- Instrumentation: A standard HPLC system equipped with a UV detector is used. Although 2-bromoheptane lacks a strong chromophore, it can often be detected at low wavelengths (e.g., 200-210 nm).
- Method Development:
 - Inject a sample of racemic 2-bromoheptane onto the chiral column.
 - Begin with an isocratic mobile phase (e.g., 99:1 hexane:isopropanol) at a constant flow rate (e.g., 1 mL/min).
 - Analyze the resulting chromatogram. If separation is poor, systematically vary the isopropanol content and/or the flow rate until two distinct peaks corresponding to the (R) and (S) enantiomers are resolved.
- Preparative Separation: Once an analytical method is established, it can be scaled up using a larger-diameter preparative chiral column to isolate macroscopic quantities of each enantiomer.

Applications in Research and Drug Development

- **2-Bromoheptane** and its isomers serve primarily as building blocks in organic synthesis. Their applications include:
- Grignard Reagents: They can be used to prepare heptylmagnesium bromide, a Grignard reagent used to form carbon-carbon bonds.
- Nucleophilic Substitution: The bromide is a good leaving group, allowing for the introduction of a wide range of nucleophiles (e.g., -OH, -CN, -OR, -NH₂) at the C2 position.
- Mechanistic Studies: Due to the clear regiochemical outcomes of its elimination reactions, 2bromoheptane is often used in academic settings to demonstrate the principles of Zaitsev



vs. Hofmann elimination.[5]

 Preparation of Derivatives: It has been used in the preparation of compounds like 2methylheptanol and glutathione (GSH) derivatives for further study.

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